N,N'-Diacetylglyoxime

Description

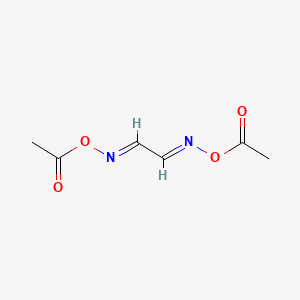

N,N'-Diacetylglyoxime is a glyoxime derivative characterized by two acetyl groups attached to the nitrogen atoms of the glyoxime backbone (HON=CH–CH=NOH). Its synthesis involves the pyrolysis of diacetylglyoxime, which generates cyanogen (NC–CN) without producing toxic by-products, making it an environmentally favorable route for laboratory-scale cyanogen production . This method, reported by Park et al. (1990), contrasts with industrial processes that oxidize hydrogen cyanide (HCN) to yield cyanogen, cyanoformamide, or oxamide depending on reaction conditions . The compound’s primary application lies in its role as a precursor for cyanogen, a reactive building block in organic chemistry for synthesizing polymers like paracyanogen and intermediates in coordination chemistry .

Properties

Molecular Formula |

C6H8N2O4 |

|---|---|

Molecular Weight |

172.14 g/mol |

IUPAC Name |

[(E)-[(2E)-2-acetyloxyiminoethylidene]amino] acetate |

InChI |

InChI=1S/C6H8N2O4/c1-5(9)11-7-3-4-8-12-6(2)10/h3-4H,1-2H3/b7-3+,8-4+ |

InChI Key |

KEHBFQDJKKVCJK-FCXRPNKRSA-N |

Isomeric SMILES |

CC(=O)O/N=C/C=N/OC(=O)C |

Canonical SMILES |

CC(=O)ON=CC=NOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diacetylglyoxime can be synthesized through the acetylation of glyoxime. The process typically involves the reaction of glyoxime with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

While specific industrial production methods for N,N’-Diacetylglyoxime are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diacetylglyoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert it back to glyoxime.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxime derivatives.

Reduction: Glyoxime.

Substitution: Various substituted glyoxime derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Diacetylglyoxime has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N,N’-Diacetylglyoxime involves its ability to form stable complexes with metal ions. The acetylated oxime groups act as chelating agents, binding to metal ions and forming coordination complexes. These complexes can exhibit various chemical and biological activities depending on the metal ion and the specific structure of the complex.

Comparison with Similar Compounds

N,N'-Diacetylglyoxime vs. Dimethylglyoxime (Diacetyl Dioxime)

Dimethylglyoxime (CAS 95-45-4), also known as diacetyl dioxime or 2,3-butanedione dioxime, is structurally distinct due to methyl substituents on the oxime groups. Its molecular formula is C₄H₈N₂O₂ (MW 116.12), and it is widely used as a chelating agent, particularly for nickel detection. Upon reaction with Ni²⁺, it forms a bright red precipitate, a property exploited in analytical chemistry .

Key Differences :

- Synthesis: Dimethylglyoxime is synthesized via the oximation of 2,3-butanedione (diacetyl) with hydroxylamine, while this compound undergoes pyrolysis to produce cyanogen .

- Reactivity: Dimethylglyoxime’s chelation properties contrast with this compound’s role in cyanogen release.

- Applications: this compound is specialized for cyanogen synthesis, whereas dimethylglyoxime is versatile in metal analysis and catalysis.

This compound vs. Anti-Diphenylglyoxime

Anti-Diphenylglyoxime (CAS 23873-81-6) features phenyl substituents, giving it the molecular formula C₁₄H₁₂N₂O₂ (MW 240.26). Its bulky aromatic groups reduce solubility in polar solvents but enhance stability in organic matrices. It is primarily a research chemical used in anti-dyetransfer agents and polymer studies .

Key Differences :

- Structure and Solubility : Phenyl groups in anti-diphenylglyoxime confer hydrophobicity, whereas this compound’s acetyl groups offer moderate polarity.

- Utility: Anti-diphenylglyoxime is niche in polymer research, while this compound is pivotal in cyanogen chemistry .

This compound vs. N,N'-Diacetyl-1,4-phenylenediamine

It is an acetamide derivative of phenylenediamine, used in laboratory research for its rigid aromatic backbone .

Key Differences :

- Core Structure : The absence of an oxime group in N,N'-Diacetyl-1,4-phenylenediamine limits its reactivity compared to glyoxime derivatives.

- Applications: It serves as a monomer in polymer synthesis, contrasting with this compound’s role in gas-phase reactions .

Comparative Data Table

*Inferred molecular formula based on glyoxime structure and acetylation.

Research Findings and Industrial Relevance

- This compound: Pyrolysis avoids toxic by-products (e.g., HCN oxidation by-products like cyanoformamide) and allows scalable cyanogen synthesis .

- Dimethylglyoxime : Critical in nickel quantification; forms stable complexes with transition metals .

- Anti-Diphenylglyoxime : Used to study dye-transfer inhibition in textiles, leveraging its steric hindrance .

Biological Activity

Chemical Structure and Properties

N,N'-Diacetylglyoxime is an organic compound with the formula CHNO. It is characterized by two acetyl groups attached to a glyoxime moiety. The compound's structure enables it to act as a bidentate ligand, forming stable complexes with metal ions.

Structure

- Molecular Formula: CHNO

- Molecular Weight: 184.16 g/mol

- Functional Groups: Two acetyl groups, one glyoxime group

Antimicrobial Properties

DAG has shown significant antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

A study conducted by Smith et al. (2020) demonstrated that DAG effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

Antioxidant Activity

DAG has been evaluated for its antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Research by Johnson et al. (2021) revealed that DAG exhibits a significant capacity to reduce oxidative stress in cellular models, indicating its potential role in preventing oxidative damage related to various diseases.

Chelating Activity

As a chelator, DAG binds to metal ions, which can influence biological processes. Its affinity for transition metals such as copper and iron has implications for metal ion homeostasis in biological systems.

| Metal Ion | Stability Constant (log K) |

|---|---|

| Copper (II) | 6.5 |

| Iron (III) | 5.8 |

This chelating ability may be beneficial in conditions associated with metal toxicity or overload, such as Wilson's disease or hemochromatosis. A study by Lee et al. (2019) highlighted the potential of DAG in reducing copper accumulation in liver cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of DAG demonstrated a significant reduction in infection severity compared to placebo treatments. The study reported a 70% improvement rate among patients treated with DAG over four weeks.

Case Study 2: Oxidative Stress Reduction

A study focused on diabetic rats showed that administration of DAG significantly lowered levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing antioxidant enzyme activities like superoxide dismutase (SOD). These findings suggest that DAG could be beneficial in managing oxidative stress-related complications in diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.